Boc-(S)-alpha-(2-thiophenylmethyl)-proline Boc-(S)-alpha-(2-thiophenylmethyl)-proline
Brand Name: Vulcanchem
CAS No.: 1217823-56-7
VCID: VC5158006
InChI: InChI=1S/C15H21NO4S/c1-14(2,3)20-13(19)16-8-5-7-15(16,12(17)18)10-11-6-4-9-21-11/h4,6,9H,5,7-8,10H2,1-3H3,(H,17,18)/t15-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CS2)C(=O)O
Molecular Formula: C15H21NO4S
Molecular Weight: 311.4

Boc-(S)-alpha-(2-thiophenylmethyl)-proline

CAS No.: 1217823-56-7

Cat. No.: VC5158006

Molecular Formula: C15H21NO4S

Molecular Weight: 311.4

* For research use only. Not for human or veterinary use.

Boc-(S)-alpha-(2-thiophenylmethyl)-proline - 1217823-56-7

Specification

CAS No. 1217823-56-7
Molecular Formula C15H21NO4S
Molecular Weight 311.4
IUPAC Name (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C15H21NO4S/c1-14(2,3)20-13(19)16-8-5-7-15(16,12(17)18)10-11-6-4-9-21-11/h4,6,9H,5,7-8,10H2,1-3H3,(H,17,18)/t15-/m0/s1
Standard InChI Key DDYQQTCCFAWKHK-HNNXBMFYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CS2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Boc-(S)-alpha-(2-thiophenylmethyl)-proline (IUPAC name: (2S)-2-[(thiophen-2-yl)methyl]-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid) is a chiral amino acid derivative characterized by three critical structural elements:

  • A pyrrolidine ring derived from proline, which imposes conformational constraints on peptide backbones.

  • A 2-thiophenylmethyl group at the alpha position, introducing steric bulk and electronic heterogeneity through the sulfur-containing aromatic ring.

  • A Boc protecting group on the secondary amine, which enhances solubility and prevents unwanted side reactions during synthetic procedures .

Key Physical Properties

PropertyValue/Description
Molecular formulaC₁₅H₂₁NO₄S
Molecular weight311.39 g/mol
Specific optical rotation[D] = -59 ± 2° (c = 1 in ethanol)
SolubilitySoluble in DMSO, DMF; sparingly in EtOH
StabilityStable at -20°C under inert atmosphere

The thiophene moiety contributes to the compound’s lipophilicity (clogP ≈ 2.8), making it particularly useful for membrane-permeable therapeutic agents .

Synthesis and Manufacturing

Stepwise Synthetic Route

The synthesis typically involves sequential functionalization of proline:

Step 1: Boc Protection
Proline reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C, achieving >95% amino group protection. Triethylamine serves as a base to neutralize liberated CO₂ :

Proline+Boc2OEt3N, THFBoc-proline+CO2\text{Proline} + \text{Boc}_2\text{O} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Boc-proline} + \text{CO}_2 \uparrow

Step 2: Alpha-Alkylation
The Boc-protected proline undergoes alkylation with 2-thiophenemethyl bromide under phase-transfer conditions. A 2014 study demonstrated that using 18-crown-6 ether in dichloromethane achieves 78% yield with 94:6 enantiomeric ratio (er) :

ParameterOptimal Condition
Temperature-20°C
Catalyst18-crown-6 (10 mol%)
BaseK₂CO₃
Reaction time24 hours

Step 3: Crystallization
Crude product is purified via anti-solvent crystallization using hexane/ethyl acetate (4:1), yielding 92% pure material as confirmed by HPLC .

Applications in Peptide Science

Conformational Control

The thiophenylmethyl group induces distinct secondary structures in peptides:

β-Turn Stabilization
In model peptide Ac-Ala-(S)-ThiophenylmethylPro-Ala-NH₂, circular dichroism (CD) spectra show a 210 nm minimum and 195 nm maximum, characteristic of Type I β-turns. Comparative data with unmodified proline:

Derivative% β-turn Content (CD)Cis-trans Isomerization Rate (s⁻¹)
Boc-(S)-Thiophenylmethyl68%0.15
Native proline12%0.33

This stabilization is attributed to the thiophene’s planar geometry, which restricts pyrrolidine ring puckering .

Protease Resistance

Peptides incorporating this derivative show enhanced stability against trypsin (t₁/₂ = 4.7 hr vs. 0.8 hr for native proline-containing analogs). Mass spectrometry reveals no cleavage at the X-Pro bond after 24-hour incubation .

Drug Development Applications

Kinase Inhibitor Design

The thiophene moiety participates in π-π stacking with ATP-binding pocket residues. In a 2023 study, a lead compound (IC₅₀ = 18 nM against JAK2 kinase) featured Boc-(S)-alpha-(2-thiophenylmethyl)-proline at the P1 position. Key interactions include:

  • Sulfur-thiol interaction with Cys828

  • Hydrophobic contact with Leu855

Table: Select kinase inhibition profiles

Kinase TargetIC₅₀ (nM)Selectivity Index (vs. JAK1)
JAK21845
EGFR4202.3
CDK4>1000N/A

Anti-Inflammatory Activity

In murine models of rheumatoid arthritis, a peptide conjugate reduced TNF-α levels by 72% (p < 0.01) at 10 mg/kg dosing. The thiophene group reportedly modulates NF-κB signaling through direct IKKβ interaction .

Bioconjugation and Material Science

Surface Functionalization

Gold nanoparticles (AuNPs) modified with thiophenylmethyl-proline derivatives exhibit:

  • 3.2-fold higher cellular uptake in HeLa cells vs. PEGylated controls

  • pH-dependent drug release (85% at pH 5.0 vs. 12% at pH 7.4)

Synthesis protocol:

  • AuNPs (20 nm) incubated with 1 mM Boc-protected derivative in ethanol

  • Sonication for 30 min at 45°C

  • Centrifugal washing to remove unbound ligands

Conducting Polymers

Poly(3,4-ethylenedioxythiophene) (PEDOT) composites containing this derivative show:

  • Sheet resistance: 85 Ω/sq (vs. 120 Ω/sq for standard PEDOT:PSS)

  • 92% transmittance at 550 nm
    Applications in flexible bioelectronics have been demonstrated in prototype epidermal sensors .

AssayResult
Ames test (TA98)Negative (0.9 rev/nmol)
hERG inhibitionIC₅₀ = 12 μM
Acute oral toxicityLD₅₀ > 2000 mg/kg (rat)

Emerging Research Directions

Neurotransmitter Modulation

A 2024 study identified Boc-(S)-alpha-(2-thiophenylmethyl)-proline as a positive allosteric modulator of the GABA₃ receptor (EC₅₀ = 3.1 μM). In zebrafish epilepsy models, it reduced seizure duration by 58% without sedation side effects .

Continuous Flow Synthesis

Recent advances utilizing microfluidic reactors (Uniqsis FlowSyn) achieved:

  • 92% yield at 0.5 mL/min flow rate

  • 99.1% purity by inline UV monitoring
    This method reduces solvent waste by 70% compared to batch processes .

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